molecular formula C13H19ClF3N5 B12371638 AMPK activator 2 (hydrochloride)

AMPK activator 2 (hydrochloride)

Cat. No.: B12371638
M. Wt: 337.77 g/mol
InChI Key: XNTYRKPRMWJMAZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AMPK activator 2 (hydrochloride) involves multiple steps, including the introduction of fluorine and chlorine atoms into the proguanil structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

AMPK activator 2 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

    Substitution: The fluorine and chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AMPK activator 2 (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

AMPK activator 2 (hydrochloride) is unique in its ability to simultaneously up-regulate the AMPK pathway and down-regulate the mTOR pathway . Similar compounds include:

Compared to these compounds, AMPK activator 2 (hydrochloride) offers a unique combination of AMPK activation and mTOR inhibition, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C13H19ClF3N5

Molecular Weight

337.77 g/mol

IUPAC Name

(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine;hydrochloride

InChI

InChI=1S/C13H18F3N5.ClH/c1-8(2)7-19-11(17)21-12(18)20-10-5-3-9(4-6-10)13(14,15)16;/h3-6,8H,7H2,1-2H3,(H5,17,18,19,20,21);1H

InChI Key

XNTYRKPRMWJMAZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CN=C(N)/N=C(\N)/NC1=CC=C(C=C1)C(F)(F)F.Cl

Canonical SMILES

CC(C)CN=C(N)N=C(N)NC1=CC=C(C=C1)C(F)(F)F.Cl

Origin of Product

United States

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